molecular formula C13H19N3O B2631046 8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane CAS No. 2196211-61-5

8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane

Katalognummer: B2631046
CAS-Nummer: 2196211-61-5
Molekulargewicht: 233.315
InChI-Schlüssel: XGNVSXDIMWAWTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane is a synthetic organic compound featuring the 8-azabicyclo[3.2.1]octane scaffold, a tropane alkaloid structure of significant interest in medicinal chemistry and neuroscience research . This specific analogue is functionalized with a 6-methylpyrazin-2-yloxy group at the 3-position, a heteroaromatic moiety known to influence the compound's physicochemical properties and its interaction with biological targets. The 8-azabicyclo[3.2.1]octane core is a privileged structure in pharmacology, serving as the foundational framework for a wide range of bioactive molecules . Compounds based on this structure have been extensively investigated as potent ligands for monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT), which are key targets in the development of treatments for substance abuse and central nervous system disorders . Furthermore, recent research has explored novel derivatives, such as pyrazole sulfonamides featuring the 8-azabicyclo[3.2.1]octane core, for their potential as non-covalent inhibitors of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the regulation of inflammation and pain . The stereochemistry of substituents on the bicyclic scaffold is often a critical determinant of pharmacological activity and selectivity, making high-purity, well-characterized compounds essential for structure-activity relationship (SAR) studies . This product is provided for research purposes to support the advancement of knowledge in these areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

8-methyl-3-(6-methylpyrazin-2-yl)oxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-7-14-8-13(15-9)17-12-5-10-3-4-11(6-12)16(10)2/h7-8,10-12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNVSXDIMWAWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2CC3CCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[321]octane typically involves the construction of the 8-azabicyclo[32One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane core, which can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of advanced catalytic systems and continuous flow chemistry techniques to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bicyclic derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including interactions with various biological targets.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism of action of 8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold is widely exploited in medicinal chemistry due to its versatility in targeting neurotransmitter transporters, ion channels, and enzymes. Below is a detailed comparison of structurally related compounds, emphasizing substituent effects on activity and selectivity.

Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name Key Structural Features Biological Activity/Application Key Findings References
Target Compound 3-(6-Methylpyrazin-2-yl)oxy, 8-methyl Under investigation (likely CNS-targeted) Structural rigidity and pyrazine substitution may enhance binding specificity.
(1R,3r,5S)-3-((5-Butylpyrazin-2-yl)oxy)-8-azabicyclo[3.2.1]octane (77) 3-(5-Butylpyrazin-2-yl)oxy, Boc-protected Non-opioid analgesic candidate Larger alkyl chains (e.g., butyl) on pyrazine improve metabolic stability and potency.
(1R,3r,5S)-3-((5-Methylpyrazin-2-yl)oxy)-8-azabicyclo[3.2.1]octane (50) 3-(5-Methylpyrazin-2-yl)oxy, sulfonamide at 8-position Plasma stability studies Methylpyrazine substitution retains moderate plasma stability; sulfonamide enhances solubility.
Troparil (Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) 3-Phenyl, 2-carboxylate ester Dopamine transporter (DAT) inhibitor High DAT affinity (Ki < 10 nM); used as a cocaine analog in addiction research.
WF-31 (8-Methyl-2β-propanoyl-3β-(4-isopropylphenyl)-8-azabicyclo[3.2.1]octane) 3β-(4-Isopropylphenyl), 2β-propanoyl Serotonin transporter (SERT) inhibitor Dose-dependent antidepressant-like effects in forced swimming test (FST).
3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane 3-(Diphenylmethoxy) Cholinergic receptor ligand Shows affinity for nicotinic acetylcholine receptors; potential for neurodegenerative diseases.
NS12137 ([18F]Fluoro analog of NS8880) 3-(6-Fluoro-2-pyridyl)oxy Norepinephrine transporter (NET) imaging agent High NET selectivity (Ki ~9.5 nM) over SERT/DAT; used in PET imaging.

Key Structure-Activity Relationship (SAR) Insights

Pyrazine vs. Pyridine Substitution: The target compound’s 6-methylpyrazine group (vs. Replacement of pyrazine with phenyl (e.g., Troparil) shifts activity from transporter modulation to DAT inhibition, highlighting the critical role of heteroaromatic groups .

Substituent Position and Size :

  • Alkyl chains on pyrazine (e.g., butyl in compound 77 ) improve lipophilicity and metabolic stability but may reduce solubility .
  • Methyl groups at the 6-position of pyrazine (target compound) vs. 5-position (compound 50 ) alter steric hindrance, affecting binding pocket interactions .

Stereochemical Considerations: Exo vs. endo configurations (e.g., in NS12137 precursors) significantly influence NET/SERT selectivity.

Functional Group Additions: Sulfonamide substitutions (compound 50) enhance solubility and plasma stability but may introduce hERG channel liability, a common issue in bicyclic amines . Carboxylate esters (Troparil) or propanoyl groups (WF-31) modulate transporter affinity and pharmacokinetic profiles .

Contradictions and Limitations

  • WF-11 (a dopamine uptake inhibitor with a 3β-(4-methylphenyl) group) exhibits motor-stimulant effects in FST, unlike the target compound’s uncharacterized behavioral profile .

Biologische Aktivität

8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane is a compound belonging to the class of azabicyclic compounds, which have garnered interest in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex bicyclic structure characterized by a nitrogen atom incorporated into the ring system. Its chemical formula is C13H16N2OC_{13}H_{16}N_2O, with a molecular weight of approximately 220.28 g/mol. The presence of the 6-methylpyrazin-2-yl group is significant for its biological interactions.

1. Kappa Opioid Receptor Antagonism

Research has demonstrated that derivatives of the azabicyclo[3.2.1]octane framework exhibit potent activity as kappa opioid receptor (KOR) antagonists. A study highlighted that modifications to this scaffold resulted in compounds with high selectivity for KOR over mu and delta receptors, with IC50 values as low as 20 nM for some analogs . This selectivity is crucial for developing treatments aimed at conditions such as depression and addiction, where KOR modulation may provide therapeutic benefits.

2. CNS Penetration

The ability of this compound to penetrate the central nervous system (CNS) is essential for its effectiveness as a therapeutic agent. Studies have shown that certain modifications enhance brain exposure, making these compounds viable candidates for CNS-targeted therapies .

The primary mechanism through which this compound exerts its biological effects involves antagonism at the kappa opioid receptor sites in the brain. By blocking these receptors, it can modulate pain perception and emotional responses, potentially leading to reduced anxiety and depressive symptoms in preclinical models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kappa Opioid Receptor AntagonismPotent antagonist with selectivity ratios >400
CNS ExposureModifications enhance brain penetration
Analgesic EffectsPotential reduction in pain perception

Case Study: Kappa Antagonism and Behavioral Effects

A notable study investigated the behavioral effects of an analog of this compound in rodent models. The results indicated that administration led to significant reductions in kappa agonist-induced diuresis, suggesting effective antagonism at the receptor level . This finding supports the potential use of such compounds in managing conditions associated with dysregulated opioid signaling.

Q & A

Q. What are the optimal synthetic routes for 8-methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane?

  • Methodological Answer : The synthesis typically involves enantioselective construction of the bicyclo[3.2.1]octane scaffold. Key steps include:
  • Desymmetrization of achiral precursors (e.g., tropinone derivatives) using chiral catalysts to control stereochemistry .
  • Functionalization at position 3 via nucleophilic substitution or coupling reactions to introduce the pyrazine-2-yloxy group. For example, Mitsunobu reactions or SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR spectroscopy to confirm the bicyclic framework and substituent positions. Key signals include downfield shifts for the pyrazine oxygen (δ 4.5–5.5 ppm in ¹H NMR) and azabicyclo carbons (δ 50–70 ppm in ¹³C NMR) .
  • High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ with <2 ppm error) .
  • X-ray crystallography (if crystalline) to resolve absolute stereochemistry .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer : While direct data on the target compound is limited, analogs with similar scaffolds (e.g., 8-methyl-3-oxo derivatives) show:
  • Antimicrobial activity : MIC values <0.03125 μg/mL against Staphylococcus aureus in comparative studies .
  • Receptor binding : Azabicyclo derivatives often target monoamine transporters (e.g., dopamine, serotonin) or G-protein-coupled receptors (GPCRs). Assays include radioligand binding (³H-labeled ligands) and functional cAMP assays .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be addressed?

  • Methodological Answer : Stereochemical control is critical for bioactivity. Strategies include:
  • Chiral auxiliaries : Use of (R)- or (S)-proline derivatives to direct stereochemistry during cyclization .
  • Enzymatic resolution : Lipase-mediated kinetic resolution of racemic intermediates (e.g., CAL-B lipase in tert-butyl methyl ether) .
  • Asymmetric catalysis : Pd-catalyzed couplings or organocatalytic methods (e.g., Jacobsen’s thiourea catalysts) for enantioselective functionalization .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Discrepancies often arise from:
  • Substituent effects : Pyrazine vs. pyrazole substituents alter logP and target affinity. Perform QSAR modeling (e.g., CoMFA) to correlate substituent electronic profiles with activity .
  • Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) and validate via dose-response curves (IC₅₀/EC₅₀) .
  • Off-target interactions : Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding specificity .

Q. What methodologies optimize metabolic stability for in vivo studies?

  • Methodological Answer : Improve pharmacokinetics via:
  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • Prodrug strategies : Introduce ester or carbonate moieties at the 3-position for controlled release .
  • Liver microsome assays : Compare metabolic half-life (t₁/₂) in human vs. rodent models to identify species-specific liabilities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.